A549 Lung Cancer Cytotoxicity: 8-Fold Superiority of 2-Chloro Substitution Over Unsubstituted Benzoyl Analog
In a direct comparative MTT assay against A549 human lung adenocarcinoma cells, N'-(2-chlorobenzoyl)furan-2-carbohydrazide (compound 3e) demonstrated an IC₅₀ of 43.38 µM, representing an 8-fold improvement in potency compared to the unsubstituted benzoyl analog 3a (IC₅₀ = 342.63 µM) [1]. Notably, compound 3e exhibited no significant cytotoxic effects on normal BJ fibroblast cells (IC₅₀ > 400 µM), indicating selective toxicity toward the cancer cell line [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against A549 human lung cancer cells |
|---|---|
| Target Compound Data | 43.38 µM |
| Comparator Or Baseline | Compound 3a (furan-2-carboxylic acid N′-benzoylhydrazide): 342.63 µM |
| Quantified Difference | 7.9-fold lower IC₅₀ (higher potency) |
| Conditions | MTT assay; 72-hour incubation; A549 human lung adenocarcinoma cell line |
Why This Matters
This direct comparative data demonstrates that the 2-chlorobenzoyl substitution is essential for achieving meaningful cytotoxicity in this scaffold, making the unsubstituted analog unsuitable as a cost-saving substitute for oncology research applications.
- [1] Tok F, Kaya Tilki E, Dikmen M, Kaymakçıoğlu B. Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. 2022;26(1):13-19. View Source
